molecular formula C7H13N3 B2683360 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine CAS No. 1482192-39-1

2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B2683360
CAS No.: 1482192-39-1
M. Wt: 139.202
InChI Key: OJYIUVMWTPOVCN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine.

    3,5-dimethylpyrazole: Another pyrazole derivative with different substitution patterns.

    2-(1H-pyrazol-3-yl)ethanamine: A structurally similar compound with an ethylamine side chain instead of a propan-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-4-5-10(3)9-6/h4-5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYIUVMWTPOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482192-39-1
Record name 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine
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